5'-Chloro-2'-hydroxyacetophenone

Catalog No.
S793997
CAS No.
1450-74-4
M.F
C8H7ClO2
M. Wt
170.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5'-Chloro-2'-hydroxyacetophenone

CAS Number

1450-74-4

Product Name

5'-Chloro-2'-hydroxyacetophenone

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)ethanone

Molecular Formula

C8H7ClO2

Molecular Weight

170.59 g/mol

InChI

InChI=1S/C8H7ClO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3

InChI Key

XTGCUDZCCIRWHL-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)Cl)O

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)O

5'-Chloro-2'-hydroxyacetophenone (5-chloro-2-hydroxyacetophenone) is a chemical compound with the formula C8H7ClO2. It is a white solid with a melting point of 52-53°C and a boiling point of 107-109°C (12 mmHg) []. While its specific applications are not extensively documented, research suggests its use as a precursor molecule in the synthesis of various other compounds relevant to scientific research.

Precursor in Organic Synthesis

'-Chloro-2'-hydroxyacetophenone has been identified as a starting material for the synthesis of several other organic compounds, including:

  • 6-Chloro-2-methyl-4H-chromen-4-one: This compound is a type of chromene, a class of heterocyclic compounds with potential applications in the development of anti-inflammatory and anti-cancer drugs [].
  • 1-(2-Hydroxyphenyl)-5-phenyl-2,4-pentadien-1-ones: These compounds are derivatives of chalcones, a class of natural products with various biological activities, including anti-bacterial, anti-fungal, and anti-cancer properties [, ].
  • 2-Styrenyl allyl ether: This compound is an intermediate in the synthesis of other organic molecules, and its specific applications are being explored in various research fields [].

5'-Chloro-2'-hydroxyacetophenone, with the chemical formula C₈H₇ClO₂ and a molecular weight of 170.59 g/mol, is an organic compound characterized by a chloro group and a hydroxy group attached to an acetophenone structure. It is also known as 1-(5-Chloro-2-hydroxyphenyl)ethanone. This compound exhibits a variety of chemical properties that make it useful in both synthetic chemistry and biological applications .

Currently, there's no reported research on a specific mechanism of action for 5'-chloro-2'-hydroxyacetophenone itself. Its potential activity likely depends on the derivatives formed through further reactions. For instance, the metal complexes derived from its Schiff bases might exhibit biological activity depending on the metal ion involved.

  • Wearing gloves, safety glasses, and appropriate personal protective equipment (PPE) when handling.
  • Working in a well-ventilated fume hood.
  • Properly disposing of waste according to local regulations.

  • Condensation Reactions: It can undergo condensation with salicylhydrazide to form Schiff bases, which are important intermediates in organic synthesis .
  • Formation of Transition Metal Complexes: The compound has been utilized to synthesize transition metal complexes, which exhibit various biological activities, including antimicrobial properties .
  • Synthesis of Chalcones: It can react with thiophene-containing pyrazolyl aldehydes to yield chalcone derivatives, which are further transformed into pyrazoline and chromene derivatives .

Research indicates that 5'-Chloro-2'-hydroxyacetophenone exhibits notable biological activities:

  • Antimicrobial Properties: Compounds derived from this compound have shown promising antibacterial activity against pathogens such as Staphylococcus aureus and Salmonella typhi, while demonstrating moderate activity against Escherichia coli and Bacillus subtilis .
  • Antifungal Activity: Some derivatives have been reported to possess significant antifungal action against fungi like Aspergillus niger and moderate activity towards Trichoderma viride .
  • Cytotoxic Effects: Studies suggest that certain derivatives may inhibit cancer cell lines, indicating potential anticancer properties .

Several methods have been developed for the synthesis of 5'-Chloro-2'-hydroxyacetophenone:

  • Direct Halogenation: The chlorination of 2-hydroxyacetophenone can yield 5'-Chloro-2'-hydroxyacetophenone under appropriate conditions.
  • Refluxing with Aldehydes: A base-promoted condensation reaction between 2-hydroxyacetophenones and various aldehydes can also be employed to synthesize this compound .
  • Green Chemistry Approaches: Recent methodologies emphasize environmentally friendly synthesis routes, such as using silica-supported catalysts for improved yields and reduced waste .

5'-Chloro-2'-hydroxyacetophenone finds applications in various fields:

  • Pharmaceuticals: Its derivatives are being explored for their potential as antimicrobial and anticancer agents.
  • Chemical Research: The compound serves as a building block in the synthesis of complex organic molecules, including chromenes and chalcones.
  • Material Science: It may be utilized in the development of new materials with specific properties due to its unique chemical structure .

Interaction studies have shown that 5'-Chloro-2'-hydroxyacetophenone can form complexes with transition metals, enhancing its biological activity. These studies often involve molecular docking simulations to understand the binding interactions between the compound and target proteins, revealing insights into its potential therapeutic effects .

Several compounds share structural similarities with 5'-Chloro-2'-hydroxyacetophenone. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaSimilarity IndexUnique Features
4-Chlorophenyl acetateC₈H₇ClO₂0.89Lacks hydroxy group
1-(3-Chloro-2-methoxyphenyl)ethanoneC₈H₇ClO₂0.88Contains methoxy instead of hydroxy
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneC₁₅H₁₃ClO₂0.86More complex structure with additional phenyl groups
1-(2-Chloro-6-hydroxyphenyl)ethanoneC₈H₇ClO₂0.88Different chlorine position on the aromatic ring

The presence of both chloro and hydroxy groups in specific positions makes 5'-Chloro-2'-hydroxyacetophenone unique among these compounds, contributing to its distinct reactivity and biological profile.

5'-Chloro-2'-hydroxyacetophenone is identified by various systematic and registry systems in chemistry. These identifiers are crucial for unambiguous specification of the compound in databases, literature, and commercial catalogs.

Chemical Identifiers

ParameterValue
CAS Number1450-74-4
Molecular FormulaC₈H₇ClO₂
Molecular Weight170.59 g/mol
IUPAC Name1-(5-chloro-2-hydroxyphenyl)ethanone
Common Synonyms2'-Hydroxy-5'-chloroacetophenone, 1-(5-Chloro-2-hydroxyphenyl)ethanone, 2-acetyl-4-chlorophenol
InChIInChI=1S/C8H7ClO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3
InChIKeyXTGCUDZCCIRWHL-UHFFFAOYSA-N
SMILESCC(=O)C1=C(O)C=CC(=C1)Cl

Physical Properties

The physical properties of 5'-Chloro-2'-hydroxyacetophenone provide essential information for its handling, purification, and application in chemical processes.

PropertyValue
AppearanceSlightly yellow crystalline powder or chunks
Physical StateSolid
Density1.298 g/cm³
Melting Point54-56°C
Boiling Point126-128°C (at 28 mmHg) or 107-109°C (at 12 mmHg)
Refractive Index1.5745-1.5795 (at 20°C)
Exact Mass170.013457 g/mol

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1450-74-4

Wikipedia

5'-chloro-2'-hydroxyacetophenone

Dates

Last modified: 08-15-2023

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